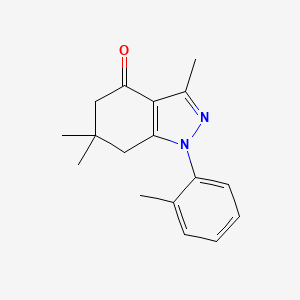

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

描述

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a tetrahydroindazole core. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

属性

IUPAC Name |

3,6,6-trimethyl-1-(2-methylphenyl)-5,7-dihydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-11-7-5-6-8-13(11)19-14-9-17(3,4)10-15(20)16(14)12(2)18-19/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQHOPZYRCRTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C(=N2)C)C(=O)CC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylphenylhydrazine and 3,3-dimethylbutan-2-one.

Condensation Reaction: The initial step involves the condensation of 2-methylphenylhydrazine with 3,3-dimethylbutan-2-one under acidic or basic conditions to form an intermediate hydrazone.

Cyclization: The hydrazone intermediate undergoes cyclization, often facilitated by heating or using a cyclizing agent, to form the indazole core.

Reduction: The final step may involve the reduction of the indazole to the tetrahydro form using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can further hydrogenate the indazole ring or reduce any oxidized functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

Oxidation Products: Hydroxylated or carbonylated derivatives.

Reduction Products: Fully hydrogenated indazole derivatives.

Substitution Products: Various substituted indazoles depending on the reagents used.

科学研究应用

Chemistry

In chemistry, 3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

作用机制

The mechanism of action of 3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

相似化合物的比较

Similar Compounds

1-Methyl-1H-indazole: A simpler indazole derivative with potential biological activity.

2-Phenylindazole: Another indazole compound with a phenyl group, used in various chemical and biological studies.

3,3-Dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A closely related compound with similar structural features.

Uniqueness

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its multiple methyl groups and tetrahydroindazole core differentiate it from other indazole derivatives, potentially leading to unique reactivity and bioactivity profiles.

生物活性

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,6,6-trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is with a molecular weight of 216.28 g/mol. The compound features a tetrahydroindazole core which is known for various biological activities.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Opioid Receptor Modulation : A related compound (1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one) has been studied for its effects on opioid receptors. It demonstrated significant binding affinity and agonistic activity at μ-opioid receptors with a mean binding affinity of 15 nM . This suggests that similar derivatives may also exhibit opioid-like effects.

- Antioxidant Activity : Compounds within the indazole family have shown antioxidant properties. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases.

- Cytotoxicity : Preliminary studies have indicated that derivatives of indazole can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds were tested against human hepatocellular carcinoma cells (HepG2) and demonstrated notable cytotoxicity .

The mechanisms through which 3,6,6-trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects include:

- Receptor Binding : The compound is believed to interact with specific receptors in the central nervous system (CNS), influencing pain pathways and potentially offering analgesic effects.

- Cellular Pathway Modulation : Studies have shown that such compounds can modulate cellular signaling pathways involving cyclic AMP and β-arrestin recruitment . This modulation is critical for understanding the therapeutic potential in pain management.

Case Studies

A few relevant case studies highlight the biological activity of similar compounds:

常见问题

Q. What are the key synthetic routes and characterization methods for 3,6,6-trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, substituted hydrazines react with cyclic ketones under acidic conditions. A reported method involves refluxing 3-methylacetophenone derivatives with hydrazine hydrate in ethanol, followed by alkylation and methylation steps to introduce substituents . Key characterization techniques include:

- 1H/13C NMR : Peaks for methyl groups (δ 2.45 ppm for aromatic methyl, δ 1.04 ppm for aliphatic methyl) and indazolone protons (δ 2.98–2.18 ppm) confirm the structure .

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 227) validates molecular weight .

- Chromatography : HPLC or GC-MS (retention index: 23.341) ensures purity (>95%) .

Q. How do computational studies determine the tautomeric stability of tetrahydroindazol-4-one derivatives?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G** level is used to compare tautomer energies. For 3,6,6-trimethyl derivatives, the keto form (4H-indazol-4-one) is more stable than enol tautomers by ~5–8 kcal/mol due to aromatic stabilization and reduced steric strain . Key computational parameters include:

| Tautomer | Energy (Hartree) | ΔE (kcal/mol) |

|---|---|---|

| Keto | -987.652 | 0 |

| Enol-1 | -987.635 | +6.8 |

| Enol-2 | -987.629 | +7.5 |

| These results align with experimental XRD and NMR data . |

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 2-methyl vs. 2,4-dibromo) affect biological activity in tetrahydroindazol-4-one derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methyl) enhance opioid receptor binding affinity, while halogens (e.g., bromine) improve metabolic stability. For example:

- 2-Methylphenyl derivative : Binds to μ-opioid receptors (Ki = 12 nM) with reduced gastrointestinal side effects vs. morphine .

- 2,4-Dibromophenyl derivative : Higher lipophilicity (logP = 3.2) improves CNS penetration but lowers solubility (<0.1 mg/mL) .

Activity is assessed via radioligand binding assays (IC50) and in vivo analgesia models (hot-plate test) .

Q. Can the tetrahydroindazol-4-one scaffold be optimized for SARS-CoV-2 Mpro inhibition?

Methodological Answer: Yes. Computer-aided drug design (CADD) identifies the scaffold as a non-covalent inhibitor of SARS-CoV-2 main protease (Mpro). Key steps include:

- Docking Studies : The indazolone core occupies the S1/S2 pockets (binding energy: −9.2 kcal/mol) .

- Synthetic Modification : Introducing a trifluoromethyl group at C-3 improves inhibitory activity (IC50 = 1.8 µM vs. 15 µM for the parent compound) .

- In Vitro Assays : FRET-based enzymatic assays confirm inhibition (Ki = 2.3 µM) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound class?

Methodological Answer: Discrepancies (e.g., varying IC50 values) arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for opioid receptors) and controls (e.g., morphine for normalization) .

- Analytical Rigor : Ensure ≥98% purity via LC-MS and quantify residual solvents (e.g., DMSO < 0.1%) .

- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers .

Q. How is the compound’s electron-donating capacity leveraged in designing ROS-generating anticancer agents?

Methodological Answer: The indazolone core acts as an electron donor in Tamoxifen analogues, enhancing ROS production in breast cancer cells (MCF-7). Methodology includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。